molecular formula C10H8N4 B2745999 [1,2,4]Triazolo[4,3-a]quinolin-1-amine CAS No. 41569-09-9

[1,2,4]Triazolo[4,3-a]quinolin-1-amine

Cat. No.: B2745999
CAS No.: 41569-09-9
M. Wt: 184.202
InChI Key: LQUFOJZIEINWFW-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinolin-1-amine is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which combines a triazole ring with a quinoline moiety, contributes to its interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]quinolin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoline with an aldehyde, followed by cyclization using an oxidizing agent such as chloranil . The reaction is usually carried out in a solvent like toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]quinolin-1-amine stands out due to its unique combination of a triazole ring and a quinoline moiety, which imparts distinct chemical and biological properties. Its ability to act as an A2B receptor antagonist and its DNA intercalation capabilities make it a promising candidate for further research in medicinal chemistry .

Biological Activity

[1,2,4]Triazolo[4,3-a]quinolin-1-amine is a compound belonging to the triazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interaction with adenosine receptors, anticancer properties, and other therapeutic potentials.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Research indicates that various substituents at specific positions can enhance its affinity for biological targets.

Key Findings:

  • Adenosine Receptor Affinity : Compounds within this class have been shown to act as potent antagonists at adenosine A1 and A2 receptors. For instance, certain derivatives exhibit high selectivity and potency with IC50 values in the nanomolar range .
  • Cytotoxic Activity : Some derivatives demonstrate significant cytotoxic effects against cancer cell lines such as A375 melanoma, with reductions in cell viability observed at concentrations as low as 10 µM .

Biological Activity Overview

Activity Type Description IC50 Values
Adenosine A1 ReceptorPotent antagonism; selectivity enhanced by specific substitutions.7.3 nM (optimal)
Adenosine A2 ReceptorModerate affinity; influenced by the presence of amino groups.21 nM (most potent)
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines (e.g., A375, HepG2).17.12 ± 1.5 µM (MCF-7)
Antidepressant PotentialReduction in immobility in behavioral despair models; suggests rapid-onset antidepressant properties.Not specified

1. Antidepressant Properties

In a study examining the behavioral effects of various triazoloquinoline derivatives, compounds demonstrated a reduction in immobility in Porsolt's despair test model. This suggests potential as rapid-onset antidepressants due to their action on adenosine receptors .

2. Anticancer Activity

A series of novel [1,2,4]triazolo[4,3-a]quinolin-1-amines were evaluated for their antiproliferative effects against several cancer cell lines:

  • MCF-7 Cells : Compound d12 showed an IC50 of 17.12 ± 1.5 µM.
  • HepG2 Cells : The same compound exhibited an IC50 of 22.08 ± 2.1 µM.

These findings indicate that modifications to the triazoloquinoline structure can lead to enhanced anticancer properties .

The mechanism underlying the anticancer activity appears to involve DNA intercalation and inhibition of topoisomerase II activity. The presence of trifluoromethyl groups has been noted to improve binding affinity and enhance cytotoxicity by facilitating interactions with DNA .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]quinolin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUFOJZIEINWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 1-amino-s-triazolo(4,3-a)quinoline hydrobromide obtained as reported in the preceding example was dissolved in water. A sodium acetate/sodium hydroxide mixture was added to break up the salt. The product then precipitated out as the free base, m.p., 250°-3°C.
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1-amino-s-triazolo(4,3-a)quinoline hydrobromide
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sodium acetate sodium hydroxide
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reactant
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